molecular formula C14H15NO4 B2779342 N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide CAS No. 2305393-13-7

N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide

Cat. No. B2779342
CAS RN: 2305393-13-7
M. Wt: 261.277
InChI Key: KRLLFIJXBDGHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is commonly referred to as DIM-PPF, and it has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide is not fully understood. However, studies have suggested that the compound exerts its effects by modulating various signaling pathways in cells. For instance, it has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression. The compound has also been shown to activate the Nrf2 pathway, which is involved in protecting cells against oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide has been found to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, it has been found to reduce oxidative stress and inflammation in the brain by upregulating antioxidant enzymes and reducing the expression of pro-inflammatory cytokines. The compound has also been found to inhibit the growth of cancer cells by reducing cell proliferation and inducing cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide in lab experiments is its potential to induce apoptosis in cancer cells selectively. This property makes it a potential candidate for developing anticancer drugs. Additionally, the compound has been found to have neuroprotective effects, making it a potential candidate for developing drugs for neurodegenerative diseases. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which may affect its bioavailability.

Future Directions

Several future directions can be explored regarding the use of N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide. One potential direction is the development of new drug candidates based on the compound's anticancer and neuroprotective properties. Additionally, the compound can be used to study the mechanisms involved in apoptosis and neuroprotection. Further studies can also be conducted to investigate the compound's potential as a tool for drug discovery and its potential to treat other diseases such as inflammation and metabolic disorders.
Conclusion:
In conclusion, N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide is a synthetic compound that has potential applications in various fields of research, including cancer research, neuroscience, and drug discovery. The compound has been synthesized using different methods and has been found to induce apoptosis in cancer cells, exhibit neuroprotective effects, and modulate various signaling pathways in cells. While the compound has several advantages for lab experiments, its low solubility in water is a limitation. Several future directions can be explored regarding the use of the compound, including the development of new drug candidates and investigating its potential as a tool for drug discovery.

Synthesis Methods

N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide has been synthesized using different methods. One of the commonly used methods is the reaction of 5,6-dimethoxyindan-1-one with propargylamine in the presence of a palladium catalyst. The resultant product is then reacted with acetic anhydride to yield N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide.

Scientific Research Applications

N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide has been found to have potential applications in various fields of research, including cancer research, neuroscience, and drug discovery. The compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. The compound has also been used as a tool in drug discovery, where it has been used to screen for potential drug candidates.

properties

IUPAC Name

N-(5,6-dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-4-14(17)15-10-7-11(16)9-6-13(19-3)12(18-2)5-8(9)10/h4-6,10H,1,7H2,2-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLLFIJXBDGHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=O)CC(C2=C1)NC(=O)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.